Cas no 316-66-5 (4-Quinolinol, 2-nonyl-,1-oxide)

4-Quinolinol, 2-nonyl-,1-oxide is a quinoline derivative characterized by the presence of a nonyl substituent at the 2-position and an N-oxide functional group. This compound exhibits notable stability and solubility properties, making it suitable for applications in coordination chemistry and material science. The N-oxide moiety enhances its chelating ability, allowing for potential use in metal complexation and catalytic processes. Its hydrophobic nonyl chain may contribute to improved compatibility with organic matrices, facilitating incorporation into polymer systems or surfactant formulations. The structural features of this compound suggest utility in specialized chemical synthesis, where its unique electronic and steric properties can be leveraged. Further research may explore its antimicrobial or antioxidative potential due to the quinolinol core.
4-Quinolinol, 2-nonyl-,1-oxide structure
316-66-5 structure
Product Name:4-Quinolinol, 2-nonyl-,1-oxide
CAS No:316-66-5
MF:C18H25NO2
MW:287.39660525322
CID:293478
PubChem ID:130804
Update Time:2025-10-28

4-Quinolinol, 2-nonyl-,1-oxide Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinol, 2-nonyl-,1-oxide
    • 1-hydroxy-2-nonylquinolin-4-one
    • CHEBI:200415
    • PD180638
    • CHEMBL1235570
    • 2-NONYL-4-HYDROXYQUINOLINE N-OXIDE
    • NQ-N-Oxide
    • 2-n-nonyl-4-hydroxyquinoline-N-oxide
    • SCHEMBL4946320
    • 2-nonylquinolin-4-ol 1-oxide
    • NS00073263
    • Nonyl-4-hydroxyquinoline-N-oxide
    • 2-Nonyl-4-quinolinol 1-oxide
    • 316-66-5
    • SCHEMBL21065470
    • 4-Quinolinol, 2-nonyl-, 1-oxide
    • Q27097658
    • DB08453
    • PD004386
    • NQNO
    • 1-hydroxy-2-nonylquinolin-4(1h)-one
    • DTXSID00953562
    • 1nu1
    • CHEMBL4792151
    • Inchi: 1S/C18H25NO2/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19(15)21/h9-10,12-14,21H,2-8,11H2,1H3
    • InChI Key: JYFNTDPGDPZMCM-UHFFFAOYSA-N
    • SMILES: ON1C2C=CC=CC=2C(C=C1CCCCCCCCC)=O

Computed Properties

  • Exact Mass: 287.188529
  • Monoisotopic Mass: 287.188529
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • XLogP3: 5.6

Experimental Properties

  • Density: 1.083
  • Boiling Point: 412.8°Cat760mmHg
  • Flash Point: 203.4°C

4-Quinolinol, 2-nonyl-,1-oxide Pricemore >>

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Additional information on 4-Quinolinol, 2-nonyl-,1-oxide

Introduction to 4-Quinolinol, 2-nonyl-,1-oxide (CAS No: 316-66-5)

4-Quinolinol, 2-nonyl-,1-oxide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 316-66-5, belongs to the quinoline derivatives family, a class of molecules widely studied for their pharmacological significance. The presence of a nonyl group and an oxide functional group in its structure contributes to its distinct chemical behavior and reactivity, making it a subject of interest for synthetic chemists and medicinal researchers.

The molecular structure of 4-Quinolinol, 2-nonyl-,1-oxide consists of a quinoline core substituted with a hydroxyl group at the 4-position and a nonyl chain at the 2-position, followed by an epoxide ring at the 1-position. This arrangement imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The hydroxyl group is known to participate in hydrogen bonding, enhancing the compound's solubility in polar environments and facilitating its binding to protein targets. Meanwhile, the nonyl chain provides hydrophobicity, affecting membrane permeability and distribution within biological systems.

In recent years, quinoline derivatives have been extensively explored for their antimicrobial, antimalarial, and anticancer properties. The introduction of alkyl and aryl groups into the quinoline scaffold often modulates these activities by altering binding affinities and metabolic stability. Specifically, 4-Quinolinol, 2-nonyl-,1-oxide has been investigated for its potential role in modulating enzyme activities and inhibiting the growth of pathogenic organisms. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are critical in cancer progression and inflammatory responses.

The synthesis of 4-Quinolinol, 2-nonyl-,1-oxide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the alkylation of quinoline derivatives followed by oxidation to introduce the epoxide group. Advances in synthetic methodologies have enabled more efficient production processes, allowing researchers to explore its pharmacological potential without significant limitations. The use of catalytic systems has further improved reaction efficiency, reducing waste and energy consumption.

One of the most compelling aspects of 4-Quinolinol, 2-nonyl-,1-oxide is its potential application in drug discovery. Its structural features make it a versatile scaffold for designing molecules with enhanced pharmacokinetic properties. For instance, the nonyl group can be tailored to improve oral bioavailability by optimizing lipid solubility. Additionally, the presence of an epoxide ring allows for further functionalization through ring-opening reactions, enabling the attachment of various bioactive moieties.

Recent research has highlighted the compound's interaction with cellular pathways relevant to neurodegenerative diseases. Studies indicate that 4-Quinolinol, 2-nonyl-,1-oxide may interfere with aberrant protein aggregation processes associated with conditions such as Alzheimer's disease. The hydroxyl group's ability to form hydrogen bonds with amyloid-beta peptides suggests a mechanism by which it could stabilize or disrupt these toxic aggregates. Further investigation into its binding affinity and pharmacological profile could pave the way for novel therapeutic strategies.

The compound's stability under various conditions is another area of interest. Chemical stability is crucial for pharmaceutical applications, as degradation can lead to loss of efficacy or unintended side effects. Researchers have examined factors such as pH sensitivity, temperature resistance, and susceptibility to enzymatic degradation to assess 4-Quinolinol, 2-nonyl-,1-oxide's suitability for formulation into drug products. Encapsulation techniques have been explored to enhance stability while maintaining bioavailability.

Economic considerations also play a significant role in the development of new pharmaceuticals. The cost-effective synthesis of 4-Quinolinol, 2-nonyl-,1-oxide is essential for its commercial viability. By optimizing synthetic routes and utilizing readily available starting materials, manufacturers can reduce production costs without compromising quality. Collaborative efforts between academia and industry have led to innovative approaches that streamline synthesis while maintaining high standards.

The environmental impact of producing 4-Quinolinol, 2-nonyl-,1-oxide cannot be overlooked. Green chemistry principles have been applied to minimize waste generation and hazardous solvent use during synthesis. Catalytic processes that employ recyclable catalysts or biodegradable solvents align with sustainable practices aimed at reducing the ecological footprint of pharmaceutical manufacturing.

In conclusion,4-Quinolinol, CAS No: 316-66-5, represents a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutics targeting various diseases. Continued investigation into its biological activities will further elucidate its potential as a drug candidate or intermediate in medicinal chemistry.

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